Cas no 65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine)

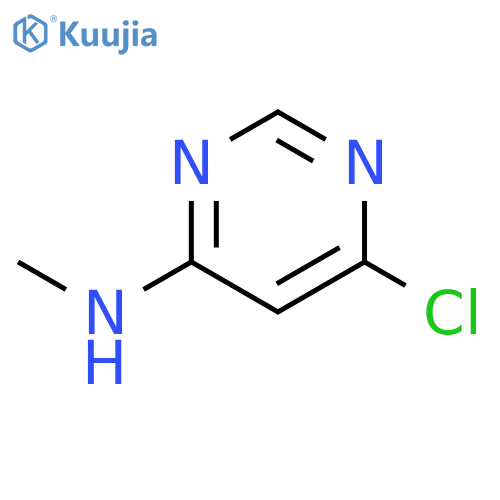

65766-32-7 structure

商品名:6-Chloro-N-methylpyrimidin-4-amine

CAS番号:65766-32-7

MF:C5H6ClN3

メガワット:143.574239253998

MDL:MFCD09702146

CID:507305

PubChem ID:329764701

6-Chloro-N-methylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-N-methylpyrimidin-4-amine

- 4-Chloro-6-methylaminopyrimidine

- 4-Pyrimidinamine, 6-chloro-N-methyl-

- 6-CHLORO-N-METHYL-4-PYRIMIDINAMINE

- 6-chloro-Nmethylpyrimidin-4-amine

- 6-Methoxy-2-pyridinecarboxaldehyde

- C5H6ClN3

- N-(6-Chloro-4-pyrimidinyl)-N-methylamine

- 4-Chloro-6-(methylamino)pyrimidine

- 4-Pyrimidinamine,6-chloro-N-methyl-

- WZVLJUBTIWFTIE-UHFFFAOYSA-N

- 6-CHLORO-N-METHYLPYRIMIDIN-4AMINE

- NSC211762

- PubChem9456

- 4-Pyrimidinamine, 6-chloro-N-methyl- (9CI)

- EBD35689

- BCP10052

- 6-Chlo

- F8889-7616

- 65766-32-7

- A835223

- CS-D0692

- (6-chloro-pyrimidin-4-yl)-methyl-amine

- MFCD09702146

- SB57747

- AC-24260

- DTXSID60309324

- 6-chloro-N-methylpyrimidin-4-amine;4-Chloro-6-(methylamino)pyrimidine

- (6-chloro-pyrimidin-4-yl)-methylamine

- SCHEMBL21191977

- AM20100598

- SCHEMBL374406

- J-518637

- AN-584/41473266

- FT-0648682

- SY029019

- 6-Chloro-N-methyl-pyrimidin-4-amine

- 6-Chloro-N-methyl-4-pyrimidinamine #

- NSC-211762

- FT-0648197

- BP-11536

- 4-Chloro-6-(methylamino)pyrimidine, 97%

- EN300-79030

- DS-0492

- 6-chloranyl-N-methyl-pyrimidin-4-amine

- AKOS010530606

- A26887

- pyrimidine, 4-chloro-6-methylamino-

-

- MDL: MFCD09702146

- インチ: 1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)

- InChIKey: WZVLJUBTIWFTIE-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(N=C([H])N=1)N([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 143.02500

- どういたいしつりょう: 143.025

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 88.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 37.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.338

- ゆうかいてん: 138-142 °C

- ふってん: 279.7°C at 760 mmHg

- フラッシュポイント: 122.9°C

- PSA: 37.81000

- LogP: 1.24470

- じょうきあつ: 0.0±0.6 mmHg at 25°C

6-Chloro-N-methylpyrimidin-4-amine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H317-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38-43

- セキュリティの説明: 26-36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

6-Chloro-N-methylpyrimidin-4-amine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Chloro-N-methylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053125-5g |

6-Chloro-N-methylpyrimidin-4-amine |

65766-32-7 | 98% | 5g |

¥95.00 | 2024-05-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34534-250mg |

6-Chloro-N-methylpyrimidin-4-amine |

65766-32-7 | 97% | 250mg |

¥17.0 | 2024-04-18 | |

| Ambeed | A127168-1g |

6-Chloro-N-methylpyrimidin-4-amine |

65766-32-7 | 97% | 1g |

$9.0 | 2025-02-27 | |

| eNovation Chemicals LLC | D521210-1g |

6-chloro-N-methylpyrimidin-4-amine |

65766-32-7 | 97% | 1g |

$165 | 2024-05-24 | |

| abcr | AB272544-25 g |

4-Chloro-6-methylaminopyrimidine, 98%; . |

65766-32-7 | 98% | 25g |

€314.00 | 2023-04-26 | |

| eNovation Chemicals LLC | K09393-5g |

4-Chloro-6-methylaminopyrimidine |

65766-32-7 | 97% | 5g |

$400 | 2024-06-05 | |

| abcr | AB272544-1 g |

4-Chloro-6-methylaminopyrimidine, 98%; . |

65766-32-7 | 98% | 1g |

€59.00 | 2023-04-26 | |

| abcr | AB272544-5 g |

4-Chloro-6-methylaminopyrimidine, 98%; . |

65766-32-7 | 98% | 5g |

€110.00 | 2023-04-26 | |

| abcr | AB272544-100 g |

4-Chloro-6-methylaminopyrimidine, 98%; . |

65766-32-7 | 98% | 100g |

€705.00 | 2023-04-26 | |

| abcr | AB272544-1g |

4-Chloro-6-methylaminopyrimidine, 98%; . |

65766-32-7 | 98% | 1g |

€59.00 | 2025-02-16 |

6-Chloro-N-methylpyrimidin-4-amine 関連文献

-

1. 417. Polypurines. Part III. Further studies and syntheses with αω-dipurin-9-ylalkanes and related compoundsJ. H. Lister J. Chem. Soc. 1963 2228

65766-32-7 (6-Chloro-N-methylpyrimidin-4-amine) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65766-32-7)6-Chloro-N-methylpyrimidin-4-amine

清らかである:99%

はかる:100g

価格 ($):186.0

atkchemica

(CAS:65766-32-7)6-Chloro-N-methylpyrimidin-4-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ